molecular formula C10H6ClNO3 B136427 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid CAS No. 143659-14-7

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Cat. No.: B136427
CAS No.: 143659-14-7
M. Wt: 223.61 g/mol
InChI Key: WGPXKQGURSURNU-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid (CAS 143659-14-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3-oxazole core, a privileged scaffold in pharmaceutical development, substituted with a 4-chlorophenyl group at the 5-position and a carboxylic acid moiety at the 4-position . The carboxylic acid functional group provides a versatile handle for further synthetic modifications, enabling researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . Compounds containing the 1,3-oxazole nucleus are extensively investigated for their diverse biological activities, which include antimicrobial and immunosuppressive properties . The 1,3-oxazole ring is a key structural component in various synthetic and naturally occurring bioactive molecules, making this compound a valuable intermediate for the design and synthesis of novel therapeutic agents . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use, as this compound may cause skin and eye irritation and specific target organ toxicity upon single exposure .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPXKQGURSURNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374042
Record name 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143659-14-7
Record name 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10374042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Biological Activity

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring and a carboxylic acid functional group. Its molecular formula is C11H8ClN1O3C_{11}H_{8}ClN_{1}O_{3}, with a molecular weight of approximately 233.64 g/mol. The chlorophenyl substitution is significant for its biological activity, influencing both pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can influence the bioavailability of other therapeutic agents.
  • Cell Signaling Modulation : It affects cellular processes by modulating signaling pathways such as MAPK/ERK, crucial for cell proliferation and differentiation.
  • Caspase Activation : Studies indicate that the compound may induce apoptosis in cancer cells through caspase activation, specifically caspase-3/7, leading to cell cycle arrest in the G2/M phase .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT-1080 (fibrosarcoma)19.56Induction of apoptosis via caspase activation
MCF-7 (breast)VariesCell cycle arrest and apoptosis
A549 (lung)VariesCaspase-mediated apoptosis

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate effectiveness against Gram-positive bacteria and fungi such as Candida albicans:

Microorganism Activity
Gram-positive bacteriaEffective
Candida albicansEffective

The presence of the oxazole ring contributes to its bioactivity against these pathogens .

Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. Among these derivatives, specific compounds exhibited marked growth inhibition against multiple cancer cell lines while showing limited toxicity towards normal cells. This highlights the potential for selective targeting in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various proteins involved in cancer progression. The results indicated strong binding interactions with target proteins associated with apoptosis pathways, suggesting a rational basis for its anticancer effects .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H6ClNO3C_{10}H_6ClNO_3 and a CAS number of 143659-14-7. Its structure features a chlorophenyl group attached to an oxazole ring with a carboxylic acid functional group, which contributes to its reactivity and potential applications in various chemical reactions and formulations .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Antimicrobial Agents : Studies have indicated that compounds derived from this oxazole can exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group enhances the lipophilicity of these compounds, which is crucial for penetrating biological membranes.
  • Anti-inflammatory Agents : Research has suggested that this compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to modulate the immune response is under investigation in preclinical studies.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Agrochemicals

In the field of agrochemistry, this compound has potential applications as:

  • Herbicides : The compound’s structure allows for modifications that could lead to effective herbicidal agents. Research is ongoing to evaluate its efficacy against specific weed species while minimizing toxicity to crops.
  • Insecticides : Similar structural analogs have been explored for their insecticidal properties. The development of safer insecticides with lower environmental impact is a critical area of research, where this compound could play a role.

Material Science

The unique chemical structure of this compound also opens avenues in material science:

  • Polymer Chemistry : This compound can serve as a building block for synthesizing polymers with specific properties such as thermal stability and chemical resistance. Research into its use in creating advanced materials for coatings and composites is ongoing.
  • Sensors : The electronic properties of oxazole derivatives make them suitable candidates for developing chemical sensors. Their ability to interact with various analytes can be harnessed in sensor technology for environmental monitoring or biomedical applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain modifications increased antibacterial potency significantly compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes esterification and amidation reactions. For example:

  • Esterification with methanol : Forms methyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate using sulfuric acid as a catalyst .

  • Amidation with amines : Reacts with primary or secondary amines to yield substituted amides. For instance, treatment with hydrazine hydrate produces hydrazide derivatives .

Table 1: Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMethanol, H₂SO₄, refluxMethyl ester80–90%
AmidationHydrazine hydrate, ethanol, 80°C5-(4-Chlorophenyl)oxazole-4-carbohydrazide85%

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at the 2-position due to electron-rich nitrogen atoms. Examples include:

  • Halogenation : Bromination using Br₂ in acetic acid introduces bromine at the 2-position .

  • Sulfonation : Reaction with chlorosulfonic acid yields sulfonyl derivatives .

Nucleophilic Substitution

The 4-chlorophenyl group can participate in nucleophilic aromatic substitution under harsh conditions (e.g., NaOH, 200°C) .

Table 2: Substitution Reactions

ReactionReagents/ConditionsProductYieldSource
BrominationBr₂, CH₃COOH, 50°C2-Bromo-5-(4-chlorophenyl)oxazole-4-carboxylic acid75%
SulfonationClSO₃H, CH₂Cl₂, 0°C5-(4-Chlorophenyl)-2-sulfonyloxazole-4-carboxylic acid68%

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Formation of oxazolones : Cyclodehydration with ethyl chloroformate yields 1,3-oxazol-5(4H)-one derivatives .

  • Synthesis of fused rings : Reacts with thiourea or guanidine to form thiazole or pyrimidine-fused systems .

Example Reaction Pathway :

  • 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acidOxazolone (via cyclodehydration with ethyl chloroformate).

  • OxazoloneN-acyl-α-amino ketones (via Friedel–Crafts acylation).

Decarboxylation

Under thermal or acidic conditions, decarboxylation occurs, producing 5-(4-chlorophenyl)oxazole:

  • Conditions : Heating at 150°C in quinoline with Cu powder .

  • Yield : ~70% .

Ring-Opening Reactions

The oxazole ring can be cleaved under strong reducing or oxidizing conditions:

  • Reduction : LiAlH₄ reduces the oxazole to a dihydrooxazole derivative.

  • Oxidation : KMnO₄ in acidic medium opens the ring, forming a dicarboxylic acid .

Metal-Catalyzed Coupling

The 4-chlorophenyl group participates in Suzuki–Miyaura cross-coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ :

  • Product : 5-(4-Biphenyl)-1,3-oxazole-4-carboxylic acid.

  • Yield : 60–65% .

Salt Formation

The carboxylic acid forms salts with bases:

  • Sodium salt : Treatment with NaOH in ethanol yields the water-soluble sodium derivative .

Key Reaction Mechanisms

  • Esterification : Proceeds via nucleophilic acyl substitution (carboxylic acid → ester) .

  • Electrophilic Substitution : Directed by the oxazole’s electron-rich nitrogen .

  • Decarboxylation : Involves a six-membered cyclic transition state .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares key structural analogs, focusing on substituent variations and their physicochemical impacts:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid* 4-Cl-C₆H₄ (C5), COOH (C4) C₁₀H₆ClNO₃ ~223.6 (estimated) N/A Scaffold for drug design; potential bioactivity inferred from analogs
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 4-OCH₃-C₆H₄ (C5), COOH (C4) C₁₁H₉NO₄ 219.19 147–151 Higher polarity due to methoxy group; used in synthetic intermediates
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid 4-Cl-C₆H₄ (C2), CH₃ (C5), COOH (C4) C₁₁H₈ClNO₃ 237.64 N/A Methyl group enhances steric bulk; scaffold for lab use
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid Tetrahydrofuran-2-yl (C5), COOH (C4) C₈H₉NO₄ 183.16 125–127 Cyclic ether improves solubility; boiling point 349.6 °C
5-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid Pyridin-4-yl (C5), COOH (C4) C₉H₆N₂O₃ 190.16 N/A Nitrogen-rich aromatic system; potential for metal coordination

*Note: Data for the target compound are extrapolated from analogs.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) increases acidity of the carboxylic acid compared to the methoxy analog (electron-donating) .
  • Solubility : Cyclic ether substituents (e.g., oxolan-2-yl) improve aqueous solubility, critical for pharmacokinetics .

Preparation Methods

Aldehyde-Amino Acid Condensation

A foundational approach involves the condensation of 4-chlorobenzaldehyde with glycine or its derivatives. Under reflux conditions in polar aprotic solvents like dimethylformamide (DMF), the aldehyde reacts with an α-amino acid ester to form an imine intermediate, which undergoes cyclodehydration to yield the oxazole ring. For example, heating 4-chlorobenzaldehyde with ethyl glycinate at 80°C in DMF produces ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate, a direct precursor to the target compound.

Key reaction parameters :

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk decarboxylation.

  • Catalysts : Palladium or copper catalysts enhance regioselectivity, minimizing byproducts like isoxazoles.

  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states, improving yields up to 75%.

Oxidative Cyclization of Propargylamines

Alternative routes employ propargylamine derivatives, which undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents. For instance, treating 4-chloro-N-propargylbenzamide with iodobenzene diacetate in dichloromethane generates the oxazole ring via a radical mechanism. This method avoids ester intermediates, simplifying downstream hydrolysis.

Advantages :

  • Avoids ester protection/deprotection steps.

  • Yields up to 68% with minimal purification.

Functional Group Interconversion Strategies

Hydrolysis of Ester Precursors

The most scalable route involves saponification of ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate. Treating the ester with aqueous sodium hydroxide (2 M) in ethanol at 60°C for 4 hours cleaves the ethyl group, yielding the carboxylic acid. Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (3:1 v/v) to >95% purity.

Optimization insights :

  • Base concentration : Excess NaOH (>3 M) causes oxazole ring degradation.

  • Temperature control : Maintaining temperatures below 70°C prevents decarboxylation.

Carboxylation via Carbon Dioxide Insertion

Emerging methodologies utilize carbon dioxide (CO₂) as a C1 synthon. In a stainless-steel autoclave, 5-(4-chlorophenyl)-1,3-oxazole reacts with CO₂ (20 bar) and cesium carbonate at 120°C, directly introducing the carboxylic acid group. This one-pot approach achieves 55–60% conversion, reducing reliance on prefunctionalized intermediates.

Challenges :

  • High pressure requirements limit accessibility.

  • Competing side reactions (e.g., overcarboxylation) necessitate precise stoichiometry.

Computational Modeling for Reaction Optimization

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) elucidate transition states and electronic effects. For the aldehyde-amino acid route, the energy barrier for cyclization is calculated at 28.5 kcal/mol, aligning with experimental observations of optimal temperatures near 80°C. The electron-withdrawing 4-chlorophenyl group lowers the LUMO energy (-1.9 eV), facilitating nucleophilic attack at the oxazole’s C4 position.

Machine Learning-Guided Condition Screening

Neural network models trained on 200+ oxazole syntheses predict optimal conditions for new derivatives. Input variables (solvent polarity, catalyst loading, temperature) correlate with yield (R² = 0.89), recommending DMF with 5 mol% CuI for maximal efficiency.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Oxazole proton (H-2) resonates at δ 8.32 ppm as a singlet; 4-chlorophenyl protons appear as doublets at δ 7.45–7.52 ppm (J = 8.6 Hz).

  • IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹; C=O stretch at 1695 cm⁻¹.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) shows a single peak at 6.7 minutes, confirming >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, enabling gram-scale production. A tubular reactor (0.5 mm ID) operating at 100°C with a 10-minute residence time achieves 82% yield, outperforming batch methods by 15%.

Waste Reduction Strategies

  • Solvent recycling : DMF is recovered via vacuum distillation (85% efficiency).

  • Catalyst reuse : Immobilized Pd nanoparticles retain 90% activity over five cycles.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Aldehyde-amino acid7595High12.50
Ester hydrolysis8599Moderate8.20
CO₂ carboxylation6090Low18.40

Key trade-offs : Ester hydrolysis balances cost and purity, while CO₂ insertion offers sustainability at higher expenses .

Q & A

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization or condensation reactions. For example, analogous oxazole derivatives (e.g., 5-(pyridin-4-yl)-1,3-oxazole-4-carboxylic acid) are synthesized via condensation of aldehydes with amino acids or esters under reflux conditions using catalysts like palladium or copper in solvents such as DMF or toluene . For 5-(4-chlorophenyl) derivatives, a common approach involves reacting 4-chlorobenzaldehyde with a carboxylic acid precursor, followed by cyclization. Reaction parameters (temperature, solvent polarity, and catalyst selection) critically impact yield and purity. For instance, higher temperatures (>100°C) may accelerate cyclization but risk side-product formation .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For example, the crystal structure of the related compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid was resolved using SHELX software (SHELXL for refinement), achieving a data-to-parameter ratio of 14.3 and R-factor of 0.072 . SHELX programs are robust for small-molecule refinement due to their ability to handle high-resolution data and twinned crystals . Ensure proper crystal mounting and data collection (e.g., using a Bruker D8 Venture diffractometer) to minimize errors.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., chlorophenyl vs. fluorophenyl). Discrepancies in peak splitting may indicate rotational isomerism.
  • HRMS : Exact mass analysis (e.g., using ESI-TOF) to verify molecular formula. A deviation >0.001 Da suggests impurities.
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}).
    Contradictions between experimental and theoretical spectra should prompt re-evaluation of synthetic intermediates or computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s reactivity and biological activity?

The electron-withdrawing chlorine atom enhances the electrophilicity of the oxazole ring, facilitating nucleophilic attacks in coupling reactions (e.g., amide bond formation with benzamide derivatives) . In biological contexts, the chlorophenyl group may improve membrane permeability and target binding. For example, SAR studies on oxadiazole derivatives show that 4-chlorophenyl groups enhance antifungal activity compared to methoxy or methyl substituents . Computational docking (e.g., using AutoDock Vina) can model interactions with enzymes like cytochrome P450.

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Low regioselectivity : Competing pathways during cyclization may produce isomers. Use directing groups (e.g., methyl ester protection) to control regiochemistry.
  • Purification difficulties : The carboxylic acid group increases polarity, complicating column chromatography. Switch to recrystallization (e.g., ethanol/water mixtures) or acidic extraction.
  • Catalyst deactivation : In palladium-catalyzed reactions, chloride byproducts from the 4-chlorophenyl group may poison catalysts. Additives like TBAB (tetrabutylammonium bromide) can mitigate this .

Q. How can computational methods predict the compound’s physicochemical properties and guide experimental design?

  • LogP and solubility : Tools like ChemAxon or ACD/Labs predict logP (~2.5 for this compound), indicating moderate hydrophobicity. Adjust solvent systems (e.g., DMSO for assays) to match predicted solubility.
  • pKa estimation : The carboxylic acid group has a predicted pKa of ~3.5, suggesting ionization at physiological pH. This impacts bioavailability and protein binding .
  • Reaction pathway modeling : DFT calculations (Gaussian 09) can optimize transition states for cyclization steps, reducing trial-and-error synthesis .

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